5-Amino-2-nitrobenzonitrile

Vicarious Nucleophilic Substitution Regioselective Synthesis Ortho-functionalization

5-Amino-2-nitrobenzonitrile (CAS 72115-08-3) is the essential ortho-nitrobenzonitrile regioisomer—irreplaceable in VNS pathways and heterocycle syntheses requiring its specific donor-acceptor arrangement. Only this regioisomer delivers the correct electronic/steric profile for SAR studies, catalytic hydrogenation to benzimidazoles/indazoles, and disperse azo dye development. Its diazotizable amino group with electron-withdrawing nitro and cyano substituents enables regioselective transformations unattainable with generic analogs. Procure for pharmaceutical intermediate R&D and materials science. Note: Handle under stringent safety protocols due to documented cyano-nitroaniline class mutagenicity.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 72115-08-3
Cat. No. B3280691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-nitrobenzonitrile
CAS72115-08-3
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C#N)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,9H2
InChIKeyGMBUMPQPCQSHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-nitrobenzonitrile (CAS: 72115-08-3): Molecular Profile and Procurement Rationale for Specialized Intermediates


5-Amino-2-nitrobenzonitrile (CAS 72115-08-3), also systematically named 3-cyano-4-nitroaniline, is a disubstituted aromatic compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol [1]. As a member of the nitroaniline class bearing a cyano substituent, this compound possesses a unique ortho-nitrobenzonitrile substitution pattern that imparts a distinct electronic and structural profile relevant to specialized synthetic applications [1].

Why 5-Amino-2-nitrobenzonitrile Cannot Be Substituted by Common Analogs in Regioselective Transformations


Substituting 5-amino-2-nitrobenzonitrile with a generic isomer or analog in a synthetic pathway is rarely viable due to the critical importance of its specific ortho-nitrobenzonitrile regiochemistry. For example, the vicarious nucleophilic substitution (VNS) pathway is fundamentally dependent on the spatial and electronic arrangement of the amino, nitro, and cyano groups, and swapping it for the para-oriented isomer (2-amino-5-nitrobenzonitrile) would completely alter the reaction outcome . Furthermore, in catalytic hydrogenation, the ortho-arrangement of the nitro and nitrile groups in 5-amino-2-nitrobenzonitrile may predispose the molecule to different intramolecular side-reactions compared to its 3- and 4-substituted counterparts, which hydrogenate cleanly to primary amines [1].

Comparative Performance Metrics: Quantifying the Differentiation of 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3)


Regioselective Functionalization: Accessing Ortho-Substituted Nitroanilines via VNS Reaction Pathway

5-Amino-2-nitrobenzonitrile (3-cyano-4-nitroaniline) can be synthesized through a vicarious nucleophilic substitution (VNS) reaction, a specific pathway for the direct introduction of an amino group ortho to a nitro group . This is a class-level reaction for ortho-nitroarenes, but the specific ortho-nitrobenzonitrile core of this compound makes it a direct product of such reactions, unlike its isomer, 2-amino-5-nitrobenzonitrile, which has a para-relationship between the amino and nitro groups and is inaccessible via the same VNS pathway [1].

Vicarious Nucleophilic Substitution Regioselective Synthesis Ortho-functionalization

Hydrogen Bonding Potential: Quantitative Donor Count as a Key Distinguishing Feature

5-Amino-2-nitrobenzonitrile possesses exactly 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. This specific hydrogen bonding profile, governed by its substituent orientation, dictates its intermolecular interactions and solubility. In contrast, the isomeric 2-amino-5-nitrobenzonitrile also has 1 donor and 4 acceptors [2], but the spatial arrangement of these groups differs fundamentally, which can influence crystal packing and receptor binding in medicinal chemistry applications.

Hydrogen Bonding Structure-Activity Relationship Supramolecular Chemistry

Differentiated Synthetic Utility: 2-Amino-5-nitrobenzonitrile as a Validated Intermediate in Drug Synthesis

While the direct applications of 5-amino-2-nitrobenzonitrile are less documented, a comparative analysis of its isomer provides crucial context. The isomer, 2-amino-5-nitrobenzonitrile, is a validated and cited intermediate in the synthesis of 4-aminoquinazoline EGFR inhibitors [1]. This established pharmaceutical pathway demonstrates that the amino-nitro-benzonitrile scaffold has proven value in medicinal chemistry. The choice between the isomers (e.g., 5-amino-2-nitrobenzonitrile vs. 2-amino-5-nitrobenzonitrile) would therefore be dictated by the specific substitution pattern required for the target pharmacophore.

Pharmaceutical Intermediate EGFR Inhibitor Quinazoline Synthesis

Toxicological Profile: Cyano Substitution Confers Potent Mutagenicity in Ames Test for Related Isomer

A structure-activity investigation revealed that the isomer 2-amino-5-nitrobenzonitrile (2-cyano-4-nitroaniline) is a potent mutagen in the Ames test, whereas unsubstituted nitroanilines are only weak mutagens [1][2]. This establishes that the combination of cyano and nitro groups on the aniline core significantly enhances mutagenic potential. While direct Ames data for 5-amino-2-nitrobenzonitrile was not identified, the presence of the same functional groups (cyano, nitro, and amino) on the same aromatic core classifies it within the 'cyano nitroaniline' structural family for which this 'cyano effect' has been documented.

Mutagenicity Ames Test Genotoxicity Safety Assessment

High-Value Application Scenarios for 5-Amino-2-nitrobenzonitrile (CAS 72115-08-3) Based on Evidence-Based Differentiation


Synthesis of Ortho-Functionalized Nitroaniline Derivatives via VNS or Directed Ortho-Metalation

This specific regioisomer is the required starting material for any synthetic sequence where the final product must retain a specific ortho-relationship between an amino group and a nitro group on a benzonitrile core. This is particularly relevant for synthesizing complex heterocycles or functional materials where the spatial arrangement of donor and acceptor groups is critical [1].

Investigative Probe for Studying Regiochemical Effects in Medicinal Chemistry SAR

When developing structure-activity relationships (SAR) for a new chemical series, 5-amino-2-nitrobenzonitrile serves as a valuable tool compound. Its procurement allows researchers to systematically compare the biological or physicochemical impact of the ortho-substitution pattern against its para-substituted isomer (2-amino-5-nitrobenzonitrile), which has a documented role as a pharmaceutical intermediate for quinazoline-based EGFR inhibitors [2].

Synthesis of Cyano-Substituted Azo Dyes and Pigments

The compound's diazotizable amino group and electron-withdrawing nitro and cyano substituents make it a suitable precursor for synthesizing specific disperse azo dyes. The presence of the cyano group is known to significantly shift the absorption maxima of resulting dyes compared to non-cyanated analogs [3]. Procurement for this application must consider the documented potent mutagenicity associated with the cyano-nitroaniline class, necessitating stringent safety protocols during handling and processing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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